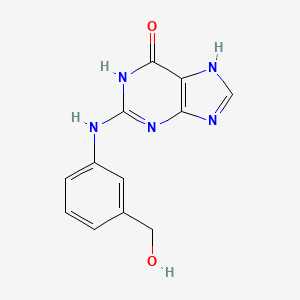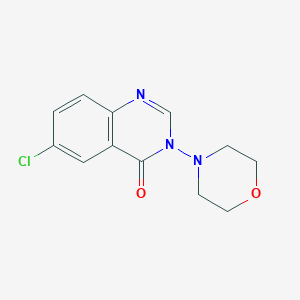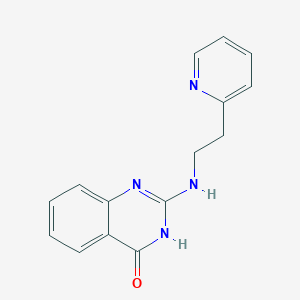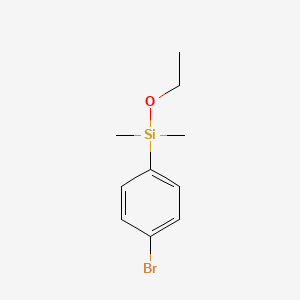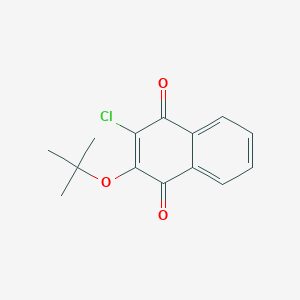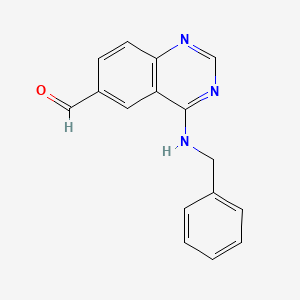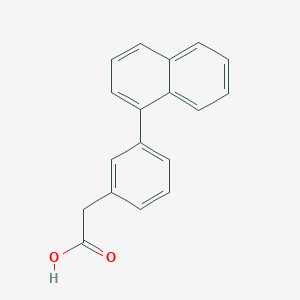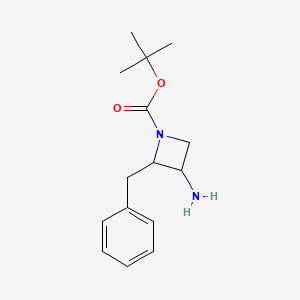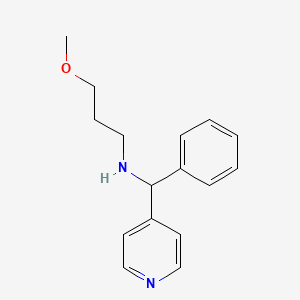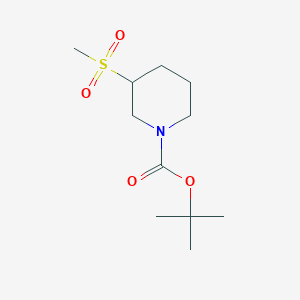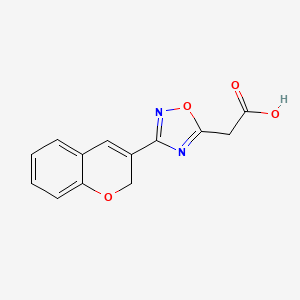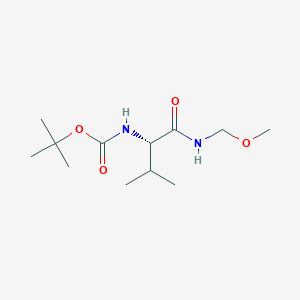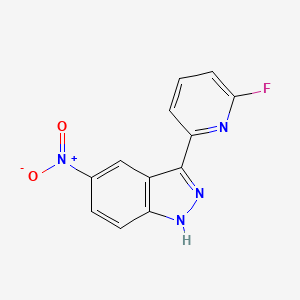
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is a heterocyclic compound that features a fluoropyridine and a nitroindazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole typically involves multi-step reactions. One common method includes the initial formation of the fluoropyridine ring, followed by nitration and subsequent cyclization to form the indazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific conditions.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the fluorine atom can result in various substituted pyridine derivatives .
科学的研究の応用
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole has several scientific research applications:
Agrochemicals: The compound is explored for its use as a precursor in the synthesis of herbicides and insecticides due to its bioactive properties.
Materials Science: It is studied for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The nitro group can undergo redox reactions, influencing cellular processes such as oxidative stress and signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3-(6-chloropyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-bromopyridin-2-yl)-5-nitro-1H-indazole
- 3-(6-methylpyridin-2-yl)-5-nitro-1H-indazole
Uniqueness
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and bioactivity, making it a valuable candidate for various applications .
特性
CAS番号 |
1356087-86-9 |
|---|---|
分子式 |
C12H7FN4O2 |
分子量 |
258.21 g/mol |
IUPAC名 |
3-(6-fluoropyridin-2-yl)-5-nitro-1H-indazole |
InChI |
InChI=1S/C12H7FN4O2/c13-11-3-1-2-10(14-11)12-8-6-7(17(18)19)4-5-9(8)15-16-12/h1-6H,(H,15,16) |
InChIキー |
OXIICOCQXJFDKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


